2,4-Dimethyl-1H-pyrrole
Overview
Description
2,4-Dimethyl-1H-pyrrole is a compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. This compound is significant in various chemical syntheses and has been the subject of numerous studies.
Synthesis Analysis
The synthesis of derivatives of 2,4-Dimethyl-1H-pyrrole involves complex reactions. For instance, Rawat and Singh (2014) describe the synthesis of a pyrrole hydrazide–hydrazone derivative, emphasizing the importance of specific reaction conditions and the role of different functional groups in the synthesis process (Rawat & Singh, 2014).
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-1H-pyrrole derivatives has been studied using various spectroscopic techniques. Quantum chemical calculations, such as those conducted by Singh et al. (2013), provide insights into the electronic structure and confirm the formation of dimers in the solid state through hydrogen bonding interactions (Singh et al., 2013).
Chemical Reactions and Properties
These compounds exhibit interesting chemical reactivity. The presence of the pyrrole ring and additional functional groups leads to a variety of chemical behaviors, including the formation of dimers and the ability to undergo nucleophilic attacks. This is evidenced in studies like those by Rawat and Singh (2014), where the reactivity and formation of heterocyclic compounds are highlighted (Rawat & Singh, 2014).
Scientific Research Applications
Study of C-N Bond Atropisomerism : 2,4-Dimethyl-1H-pyrrole has been used in research focused on studying C-N bond atropisomerism, a phenomenon in organic chemistry related to the rotation around a bond (H. Takeshita et al., 1990).
Intermediate in Synthesis of Fluorescent Molecules : It serves as an important intermediate in synthesizing fluorescent molecules, tyrosine kinase inhibitors, and anti-inflammatory/analgesic agents (G. Meng et al., 2011).
Structure-Functionality Relationship Studies : This compound is useful for exploring the structure-functionality relationship of pyrrole derivatives (Jiao Li, 2010).
Potential Anti-inflammatory and Antimicrobial Agent : Derivatives of 2,4-Dimethyl-1H-pyrrole show promise as anti-inflammatory and antimicrobial agents, particularly in inhibiting the proliferation of PBMCs in stimulated cultures (Renata Paprocka et al., 2022).
Study of Molecular Structure and Spectroscopic Properties : The compound and its dimers are valuable in studying molecular structure, spectroscopic properties, and stabilization energy of various intra and intermolecular interactions (R. Singh et al., 2013).
Chemical Research Applications : Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a synthesized compound, has potential applications in chemical research due to its strong electrophilicity and reactivity (R. N. Singh et al., 2013).
Anticancer Activity : Synthesized 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives exhibited promising in vitro anticancer activity against human cancer cell lines (N. Rasal et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dimethyl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-6(2)7-4-5/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMQGGZCLEMCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211551 | |
Record name | 2,4-Dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1H-pyrrole | |
CAS RN |
625-82-1 | |
Record name | 2,4-Dimethylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-1H-pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylpyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYL-1H-PYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNQ49M599X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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